
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-: is an organic compound with the molecular formula C13H10ClN and a molecular weight of 215.68 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- can be achieved through various methods. One common approach involves the condensation of 2-chlorobenzaldehyde with 2-vinylpyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Pyridine, 2-(1-(4-chlorophenyl)ethenyl)-
- Pyridine, 2-ethenyl-
- 2-Ethylpyridine
- 2-Ethynylpyridine
Comparison: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
74309-55-0 |
|---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c1-10(13-8-4-5-9-15-13)11-6-2-3-7-12(11)14/h2-9H,1H2 |
InChI Key |
BLHXHLXLRDYKJM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


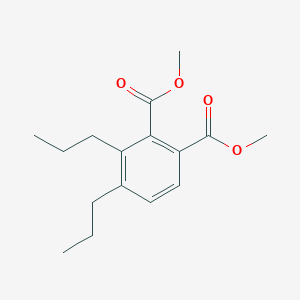



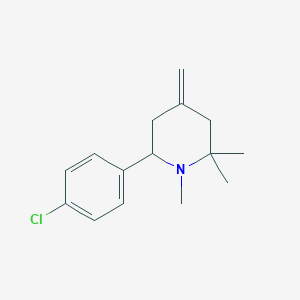

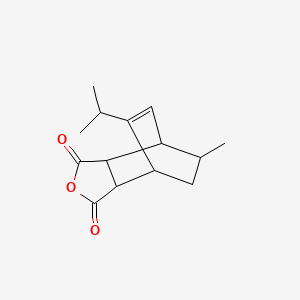

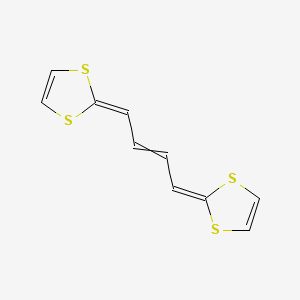
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
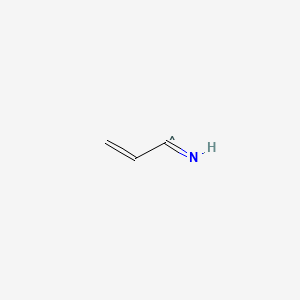
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)

